molecular formula C3H6N4 B100220 1H-pyrazole-3,5-diamine CAS No. 16082-33-0

1H-pyrazole-3,5-diamine

Cat. No.: B100220
CAS No.: 16082-33-0
M. Wt: 98.11 g/mol
InChI Key: KGBBJPZIDRELDP-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,5-diamine is a heterocyclic compound featuring a pyrazole core substituted with amino groups at positions 3 and 3. Its synthesis was first reported in 1894 by Rothenburg, involving the reaction of malononitrile with hydrazine monohydrate, which releases ammonia during cyclization . This compound serves as a versatile precursor for synthesizing derivatives with diverse substituents, enabling applications in medicinal chemistry, materials science, and coordination chemistry. Key derivatives include modifications at position 4 with aryl, heteroaryl, or alkyl groups, which significantly alter its physicochemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of malononitrile with hydrazine monohydrate, which leads to the formation of the desired compound through the release of ammonia . Another method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Functionalization Reactions

The amino groups at positions 3 and 5 of the pyrazole ring are highly reactive and can participate in various functionalization reactions:

  • Acetylation : The amino groups can be acetylated using acetic anhydride, leading to derivatives that may exhibit altered biological activity. For instance, acetylation has been shown to result in a complete loss of activity in certain analogues .

  • Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate to form pyrazole oxides. Conversely, reduction reactions can modify nitro groups present in derivatives to amines or other functional groups.

Multicomponent Reactions

Recent advancements have introduced multicomponent reaction strategies for synthesizing complex pyrazole derivatives efficiently:

  • One-Pot Synthesis : A modular approach allows for the simultaneous formation of multiple bonds in a single reaction vessel, significantly improving yield and reducing reaction time .

Biological Activity and Mechanism of Action

1H-pyrazole-3,5-diamine exhibits a range of biological activities attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism often involves binding to the active site of enzymes, thereby modulating their activity .

  • Antimicrobial Properties : Several derivatives have shown promising results against bacterial strains and may serve as lead compounds for developing new antibiotics .

Data Tables

Scientific Research Applications

Anti-Bacterial Activity

Recent studies have identified derivatives of 1H-pyrazole-3,5-diamine as potential anti-biofilm agents. A structure-activity relationship (SAR) study revealed that certain analogues effectively reduce cyclic di-GMP levels in Pseudomonas aeruginosa, a bacterium known for its biofilm formation and antibiotic resistance. The compound 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine demonstrated significant potency in this regard .

Anti-Tubercular Activity

A series of this compound derivatives have been synthesized and tested for their anti-tubercular properties against Mycobacterium tuberculosis. In vitro studies indicated that compounds such as 4a and 4b displayed excellent activity compared to standard drugs like pyrazinamide and isoniazid. Molecular docking studies further supported these findings by demonstrating favorable interactions with target enzymes .

CompoundActivity LevelStandard Comparison
4aExcellentPyrazinamide
4bExcellentIsoniazid
5aModerateEthambutol

Anti-Cancer Activity

The anti-cancer potential of pyrazole derivatives has also been explored extensively. A study highlighted the synthesis of new compounds based on the pyrazole scaffold that exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB231). The most active compounds achieved IC50 values as low as 4.72 µM, indicating strong potential for therapeutic application in cancer treatment .

Case Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives using polyethylene glycol as a solvent, researchers found that several compounds exhibited promising anti-tubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesis process was efficient, yielding compounds with high purity confirmed through spectral analysis .

Case Study 2: Grafting with Carbon Nanotubes

Another innovative application involved grafting multiwalled carbon nanotubes with pyrazole derivatives to enhance their antibacterial properties while reducing cytotoxicity. This approach not only improved the efficacy of the pyrazole compounds but also expanded their application in nanomedicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Substituent Effects on Yield and Stability :

  • Electron-withdrawing groups (e.g., nitro in 4-(4-nitrobenzyl)- ) reduce synthetic yields (47%) compared to electron-donating groups (e.g., methoxy in 4-(4-methoxybenzyl)- , 68%) .
  • Bulky substituents like imidazoindole or phenylthiazole enhance thermal stability, as seen in the high melting point (322–323°C) of 4-(4-phenylthiazol-2-yl)- .

Spectral Characteristics: Amino (NH₂) groups exhibit IR absorption between 3257–3421 cm⁻¹ across derivatives, confirming their retention post-functionalization . $^1$H NMR chemical shifts for NH₂ protons vary with solvent (e.g., δ 5.39 ppm in DMSO vs. δ 10.29–13.25 ppm in CDCl₃ for NH groups) .

Coordination Chemistry: Macrocyclic complexes derived from 1H-pyrazole-3,5-diamine (e.g., with Zn²⁺) exhibit pH-dependent fluorescence, useful in sensor design .

Biological Activity

1H-Pyrazole-3,5-diamine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is characterized by its pyrazole ring structure with amino groups at the 3 and 5 positions. This structural configuration is crucial for its biological activity, as modifications at these sites can significantly influence pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Diazotization : Aniline derivatives are converted into diazonium salts.
  • Cyclization : The diazonium salt reacts with hydrazine or its derivatives to form the pyrazole ring.
  • Functionalization : Further modifications can be performed on the amino groups to enhance biological activity.

A detailed synthesis pathway can be summarized as follows:

StepDescription
1Diazotization of aniline to form diazonium salt
2Reaction with malonate to form a hydrazone intermediate
3Cyclization with hydrazine to yield this compound derivatives

Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : Various studies have reported that derivatives of this compound demonstrate significant antimicrobial effects against bacteria such as E. coli, S. aureus, and Mycobacterium tuberculosis. For instance, compounds like 4a and 4b showed potent anti-tubercular activity against the H37Rv strain of M. tuberculosis with IC50 values comparable to standard drugs like rifampicin .
  • Anti-inflammatory Properties : The pyrazole scaffold is known for its anti-inflammatory effects. Compounds derived from this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, specific modifications on the pyrazole ring have led to enhanced cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:

  • Substituent Effects : The presence and position of substituents on the phenyl ring significantly affect the compound's potency. For instance, fluorinated analogues exhibited higher activity compared to their non-fluorinated counterparts .
  • Functional Group Variation : The introduction of hydroxyl or methoxy groups has been shown to enhance water solubility and biological activity. Hydroxyl-substituted derivatives demonstrated notable reductions in c-di-GMP levels in Pseudomonas aeruginosa, indicating potential applications in biofilm inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in various biological assays:

  • Antimycobacterial Activity : A series of newly synthesized compounds were tested against M. tuberculosis strains, showing varying degrees of activity with some compounds achieving >90% inhibition at low concentrations .
  • Antifungal Activity : Compounds were also screened against fungi such as Aspergillus niger, revealing promising antifungal properties alongside their antibacterial effects .

Q & A

Basic Research Questions

Q. What are the classical synthetic routes for 1H-pyrazole-3,5-diamine, and how are they optimized for yield and purity?

The compound is classically synthesized via condensation of malononitrile with hydrazine monohydrate, as first reported by Rothenburg in 1894. This method releases ammonia during cyclization, requiring careful pH control to maximize yield . Optimization involves adjusting reaction time and stoichiometric ratios to minimize byproducts like polymeric hydrazine derivatives. Recent protocols recommend inert atmospheres to prevent oxidation of intermediates .

Q. How can researchers confirm the structural identity of this compound derivatives using spectroscopic methods?

Key techniques include:

  • IR spectroscopy : NH₂ and NH stretches appear at 3367–3205 cm⁻¹, while cyano groups (if present) show peaks near 2170 cm⁻¹ .
  • ¹H-NMR : Protons on the pyrazole ring resonate as singlets (δ 3.99–4.5 ppm), with NH protons appearing as exchangeable singlets (δ 10.5–11.0 ppm) .
  • ¹³C-NMR : Carbonyl carbons (if functionalized) appear at δ 155–160 ppm, while pyrazole carbons range from δ 100–140 ppm .

Advanced Research Questions

Q. What strategies address contradictions in synthetic yields reported for this compound derivatives?

Discrepancies arise from competing pathways (e.g., polymerization vs. cyclization). Mitigation strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Introducing electron-withdrawing groups (e.g., cyano) to stabilize intermediates and suppress side reactions .
  • Monitoring ammonia release via gas chromatography to optimize reaction quenching .

Q. How do coordination polymers derived from this compound exhibit structure-dependent thermal stability?

Lanthanide(III) coordination polymers synthesized with 1H-pyrazole-3,5-dicarboxylic acid (a derivative) show thermal stability up to 300°C. Stability correlates with ligand denticity: tridentate ligands form more rigid frameworks than bidentate analogs. Thermogravimetric analysis (TGA) reveals decomposition steps at 250–400°C, influenced by metal-ligand bond strength .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Anticancer assays : Derivatives like bis(this compound) are screened against cancer cell lines (e.g., leukemia, breast cancer) using MTT assays. Compound 136 (from pyrazolopyrimidine derivatives) showed IC₅₀ values <10 μM against colon and ovarian cancers .
  • Antiviral testing : Anti-HCV activity is assessed via NS5B polymerase inhibition assays. 1-Aroyl-3,5-dimethyl-1H-pyrazole derivatives exhibit EC₅₀ values of 2–5 μM .

Q. How does the electronic nature of substituents influence the reactivity of this compound in heterocyclic chemistry?

Electron-rich substituents (e.g., -NH₂) enhance nucleophilic cyclization with arylidene malononitriles, forming pyridine derivatives via Michael addition. Conversely, electron-deficient groups (e.g., -CN) favor intramolecular cyclization to pyrroles or triazoles. Computational studies (DFT) predict regioselectivity in these reactions .

Q. What analytical challenges arise in characterizing this compound coordination complexes, and how are they resolved?

Challenges include:

  • Solubility : Many complexes are insoluble in common solvents. Polar aprotic solvents (DMF, DMSO) or sonication are used for NMR analysis .
  • Paramagnetism : Lanthanide complexes require solid-state characterization (e.g., X-ray diffraction, EPR) .

Q. Methodological Considerations

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40–80°C, monitoring decomposition via HPLC. The compound is most stable near neutral pH (5–7) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events. Derivatives with carboxylate groups decompose above 200°C .

Q. What computational tools are effective for predicting the reactivity of this compound in drug design?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like DNA gyrase or topoisomerase IV .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .

Q. How do solvent and catalyst choices impact the synthesis of this compound derivatives?

  • Solvents : DMF enhances solubility of intermediates but may form carbamate byproducts. Ethanol is preferred for greener synthesis .
  • Catalysts : Piperidine (5 mol%) accelerates Knoevenagel condensations, reducing reaction time from 24 h to 2 h .

Properties

IUPAC Name

1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBBJPZIDRELDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430696
Record name 1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16082-33-0
Record name 1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diamino-1H-pyrazole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1H-pyrazole-3,5-diamine
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Reactant of Route 6
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